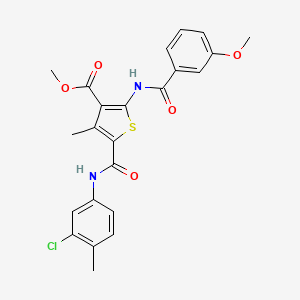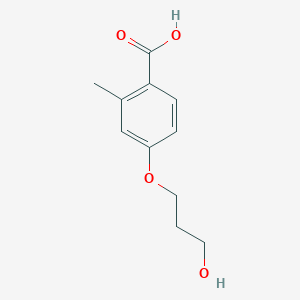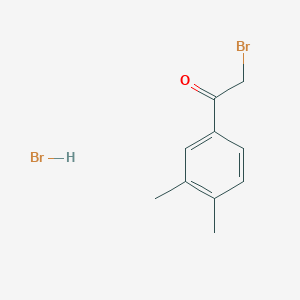
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a difluoroethyl group and an iodine atom attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced using difluorocarbene precursors such as sodium chlorodifluoroacetate (ClCF2CO2Na) in the presence of a suitable base like potassium carbonate (K2CO3) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states
Reduction: Reduced quinazolinone derivatives
Substitution: Substituted quinazolinone derivatives with various functional groups
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The difluoroethyl group and iodine atom contribute to the compound’s reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and have been studied for their unique chemical properties.
Ethyl bromodifluoroacetate: This compound contains a difluoroethyl group and is used in similar synthetic applications.
Uniqueness
3-(2,2-Difluoroethyl)-6-iodoquinazolin-4(3H)-one is unique due to the presence of both the difluoroethyl group and the iodine atom, which confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H7F2IN2O |
|---|---|
Peso molecular |
336.08 g/mol |
Nombre IUPAC |
3-(2,2-difluoroethyl)-6-iodoquinazolin-4-one |
InChI |
InChI=1S/C10H7F2IN2O/c11-9(12)4-15-5-14-8-2-1-6(13)3-7(8)10(15)16/h1-3,5,9H,4H2 |
Clave InChI |
OTNHOGPBXCNTTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=O)N(C=N2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















